molecular formula C8H6ClFO3 B1350884 3-Chloro-5-fluoro-4-methoxybenzoic acid CAS No. 886497-22-9

3-Chloro-5-fluoro-4-methoxybenzoic acid

Cat. No. B1350884
CAS RN: 886497-22-9
M. Wt: 204.58 g/mol
InChI Key: FDWCHZNFULHBCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Chloro-5-fluoro-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClFO3 . It is used as an intermediate in the preparation of various pharmaceuticals and other organic compounds .


Synthesis Analysis

The synthesis of “3-Chloro-5-fluoro-4-methoxybenzoic acid” can involve various reactions. One such reaction is the Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease . Another method involves the Fries rearrangement, which allows for the scalable synthesis of key fluoro building blocks .


Molecular Structure Analysis

The molecular structure of “3-Chloro-5-fluoro-4-methoxybenzoic acid” consists of a benzene ring substituted with a chloro group at the 3rd position, a fluoro group at the 5th position, and a methoxy group at the 4th position . The carboxylic acid group is attached to the benzene ring .


Chemical Reactions Analysis

The fluoride substituent in “3-Chloro-5-fluoro-4-methoxybenzoic acid” enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification .


Physical And Chemical Properties Analysis

The molecular weight of “3-Chloro-5-fluoro-4-methoxybenzoic acid” is 204.58 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxybenzoic acid: is a chemical compound with potential applications in various fields of scientific research. Below are six potential applications, each detailed in its own section:

Pharmaceutical Research

This compound could be used in the synthesis of cyclooxygenase-2 (COX-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain .

Cancer Therapy

It may serve as a reagent in the synthesis of resveratrol derivatives , which are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment .

Safety and Hazards

“3-Chloro-5-fluoro-4-methoxybenzoic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust, raising dust, and contact with skin and eyes . Personal protective equipment should be worn when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of cyclooxygenase-2 (cox-2) inhibitors , which are nonsteroidal anti-inflammatory drugs (NSAIDs) used in the treatment of inflammation or pain.

Mode of Action

The fluoride substituent enables nucleophilic aromatic substitution , which is a common reaction in organic chemistry where a nucleophile selectively substitutes a halogen on an aromatic ring.

Pharmacokinetics

Its molecular weight of 20458 g/mol suggests that it could be well-absorbed in the body, as compounds with a molecular weight under 500 g/mol generally have good absorption.

properties

IUPAC Name

3-chloro-5-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWCHZNFULHBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397524
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-4-methoxybenzoic acid

CAS RN

886497-22-9
Record name 3-Chloro-5-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-4-methoxybenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-fluoro-4-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-fluoro-4-methoxybenzoic acid
Reactant of Route 5
3-Chloro-5-fluoro-4-methoxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-fluoro-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.